2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile
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Overview
Description
2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C20H18F3N3O and its molecular weight is 373.379. The purity is usually 95%.
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Scientific Research Applications
Ring Expansion and Synthetic Utility
The research on compounds related to 2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile focuses on exploring their synthetic utility in creating various heterocyclic structures. For instance, the ring expansion of 2-(α-hydroxyalkyl)azetidines has been shown to lead to the stereospecific formation of 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process involves the rearrangement of azetidines, which can incorporate added nucleophiles at specific positions, providing a method for the functionalization of pyrrolidines (Durrat et al., 2008).
Heterocyclic Synthesis from Enaminonitriles
Enaminonitriles serve as key intermediates in the synthesis of diverse heterocyclic compounds. Starting from specific dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl carbonohydrazonoyl dicyanide, researchers have developed methodologies to create various azo-acylonitrile derivatives, antipyrine derivatives, and pyrimidine derivatives. These compounds exhibit a range of biological activities and are characterized by their unique structural features (Fadda et al., 2012).
Azetidine and Aziridine as Dipoles in Cycloaddition Reactions
Azetidines and aziridines have been used as dipoles in formal [3+2] and [4+2] cycloaddition reactions. For example, silylmethyl-substituted aziridine and azetidine have been shown to react efficiently with nitriles and carbonyl substrates to generate various heterocyclic products. This demonstrates the potential of using azetidine derivatives in synthesizing complex cyclic structures through cycloaddition reactions (Yadav & Sriramurthy, 2005).
Mechanism of Action
Target of Action
Azetidines are known to be ubiquitously present in natural products and have significant importance in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .
Mode of Action
Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .
Biochemical Pathways
Azetidines and their derivatives have been used in the polymerization of ring-strained nitrogen-containing monomers . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Pharmacokinetics
Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .
Result of Action
The synthetic protocol involving n-aryl-2-vinylazetidines with different acids in the presence of different solvents results in a mixture of tetrahydrobenzazocines and 3-vinyl-1,2,3,4-tetrahydroquinolines .
Action Environment
The difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers suggest that the reaction conditions could significantly impact the compound’s action .
Properties
IUPAC Name |
2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-13-9-15(10-16(12-24)19(27)25-7-4-8-25)14(2)26(13)18-6-3-5-17(11-18)20(21,22)23/h3,5-6,9-11H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRLGQBGIPICOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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